molecular formula C10H17Cl2N3OS B2957000 N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride CAS No. 1955494-73-1

N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride

Cat. No.: B2957000
CAS No.: 1955494-73-1
M. Wt: 298.23
InChI Key: ZZJZXRKYCFQCNJ-UHFFFAOYSA-N
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Description

N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a hybrid molecular structure combining a pyrrolidine ring, a 4-methylthiazole unit, and an acetamide group, making it a valuable scaffold for constructing novel bioactive molecules. The 4-methylthiazole moiety is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds and approved drugs . Thiazole-containing molecules have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects . The incorporation of the acetamide group is a common strategy in drug design, often used to modulate a compound's physicochemical properties and its ability to form key hydrogen bonds with biological targets . This dihydrochloride salt is offered to ensure enhanced solubility and stability for in vitro experimental applications. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-5-15-9(12-7)10(13-8(2)14)3-4-11-6-10;;/h5,11H,3-4,6H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJZXRKYCFQCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCNC2)NC(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile moiety that can be further functionalized to create a variety of derivatives with different chemical properties.

Biology: N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an antimicrobial, anti-inflammatory, and antitumor agent. Its derivatives are being explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of compounds.

Mechanism of Action

The mechanism by which N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

TASP0415914

Structure: TASP0415914 (N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide) incorporates a 1,2,4-oxadiazole ring and a hydroxypiperidine group, distinguishing it from the target compound’s pyrrolidine-thiazole core . Activity: This compound is a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor with anti-inflammatory properties, demonstrating oral efficacy in preclinical models . Key Difference: The oxadiazole and hydroxypiperidine groups in TASP0415914 likely enhance its binding affinity to PI3Kγ, whereas the target compound’s simpler pyrrolidine-thiazole framework may prioritize different targets.

Pritelivir

Structure: Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) shares the 4-methylthiazole backbone but includes a sulfonamide and pyridinylphenyl group . Activity: A herpes simplex virus (HSV) inhibitor, Pritelivir blocks viral helicase-primase and is formulated in vaginal rings for sustained antiviral delivery . Key Difference: The aminosulfonyl and pyridinylphenyl substituents in Pritelivir are critical for its antiviral mechanism, unlike the target compound’s unmodified acetamide and pyrrolidine groups.

Thiouracil Derivatives (e.g., Compounds 3a, 4a)

Structure: Derivatives such as 2-[2-(diethylamino)ethylthio]pyrimidin-4(3H)-ones (e.g., 4a) feature pyrimidinone cores with sulfur-containing side chains . Activity: These compounds exhibit broad-spectrum antibacterial and antifungal activity, particularly against Staphylococcus aureus and Candida albicans . Key Difference: The pyrimidinone scaffold and flexible side chains in these derivatives contrast with the rigid pyrrolidine-thiazole system of the target compound, suggesting divergent modes of action.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Biological Activity Reference
N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride 1955494-73-1 C₁₀H₁₇Cl₂N₃OS 298.23 Not explicitly reported
TASP0415914 Not provided C₁₄H₁₈N₄O₃S ~346.38 (calc.) PI3Kγ inhibition (anti-inflammatory)
Pritelivir Not provided C₁₆H₁₈N₄O₃S₂ ~402.47 (calc.) Antiherpetic (HSV inhibition)
Thiouracil derivative 4a Not provided C₁₃H₂₀N₄OS₂ ~312.45 (calc.) Antibacterial/antifungal

Mechanistic and Pharmacological Insights

  • Structural Flexibility vs. In contrast, Pritelivir’s extended aryl-pyridinyl group enables π-π stacking with viral proteins .
  • Solubility and Bioavailability : As a dihydrochloride salt, the target compound likely exhibits improved aqueous solubility compared to neutral analogs like TASP0415914, which may rely on formulation enhancements for oral delivery .

Biological Activity

N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride (CAS: 1955494-73-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H16ClN3OS
  • Molar Mass : 261.77 g/mol
  • CAS Number : 1955494-73-1

Pharmacological Effects

Research indicates that compounds containing thiazole rings often exhibit significant pharmacological properties, including:

  • Anticonvulsant Activity : Thiazole derivatives have been reported to display anticonvulsant properties. For instance, studies show that certain thiazole-integrated compounds demonstrate protective effects in seizure models, suggesting a potential application for epilepsy treatment .
  • Anticancer Activity : Thiazole-containing compounds have been investigated for their anticancer properties. The structural features of these compounds may enhance their interaction with cancer cell lines, leading to apoptosis and reduced cell proliferation .

Case Studies and Research Findings

  • Anticonvulsant Studies : A study demonstrated that thiazole derivatives exhibited significant anticonvulsant effects in animal models. The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance efficacy against seizures .
  • Anticancer Research : In vitro studies have shown that certain thiazole-based compounds possess cytotoxic effects against various cancer cell lines. For example, a compound similar in structure to this compound exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin .
  • Inhibitory Activity on Sphingomyelinase : A related study highlighted the development of inhibitors targeting neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in sphingolipid metabolism. Compounds with similar structural motifs demonstrated significant inhibition of nSMase2 activity, which is crucial for neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticonvulsantModulation of neurotransmitter release
AnticancerInduction of apoptosis in cancer cells
Sphingomyelinase InhibitionReduction in sphingolipid metabolism

Q & A

Q. Table 1: Representative Synthesis Conditions

Reagent SystemSolventTemperatureYieldReference
EDC·HCl, triethylamineCH₂Cl₂273 K68.5%
K₂CO₃1,4-dioxane95°C51.8%

Basic: What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and torsion angles. For example, the thiazole and pyrrolidine rings exhibit a dihedral angle of ~61.8° .
  • Hydrogen bonding analysis : N–H⋯N interactions (R₂²(8) motifs) validate dimer formation in the crystal lattice .
  • Refinement tools : SHELXL refines atomic positions using riding models for H atoms, with isotropic displacement parameters set to 1.18–1.22×Uₑq of parent atoms .
  • Spectroscopy : NMR (¹H/¹³C) and mass spectrometry confirm molecular weight and functional groups .

Advanced: How can researchers address discrepancies in hydrogen atom positioning during X-ray crystallographic refinement?

Methodological Answer:

  • Riding model refinement : Fix H-atom positions geometrically (e.g., C–H = 0.95–0.99 Å, N–H = 0.88 Å) to reduce overparameterization .
  • Validation software : Use PLATON or CCDC tools to check for missed symmetry or disorder .
  • Data resolution : High-resolution datasets (<1.0 Å) improve H-atom localization. For lower resolution, omit H atoms from refinement and validate via Hirshfeld surfaces .

Advanced: What strategies analyze the hydrogen-bonding network and its impact on physicochemical properties?

Methodological Answer:

  • Topology analysis : Use Mercury (CCDC) to map R₂²(8) dimer motifs and quantify intermolecular interactions .
  • Hirshfeld surfaces : Visualize close contacts (e.g., H⋯Cl, H⋯S) to predict solubility and stability .
  • Thermogravimetric analysis (TGA) : Correlate hydrogen-bond strength with melting points (e.g., MP: 459–461 K) .

Basic: What are common synthetic intermediates, and how are their purities validated?

Methodological Answer:

  • Key intermediates :
    • N-[(3R)-pyrrolidin-3-yl]acetamide (CAS 131900-62-4): Synthesized via nucleophilic substitution .
    • 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid: Prepared via cyclization of thioamides .
  • Purity validation :
    • HPLC (≥95% purity) with UV detection at 254 nm .
    • Melting point consistency (±2°C) .

Advanced: How does the pyrrolidine ring’s stereochemistry influence bioactivity?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate (R)- or (S)-enantiomers .
  • Docking studies : Compare enantiomer binding to targets (e.g., kinases or GPCRs) using AutoDock Vina .
  • In vitro assays : Test enantiomers in cell-based models (e.g., anti-tumor activity in MCF-7 cells) to establish structure-activity relationships (SAR) .

Advanced: How is crystal twinning or disorder validated during SHELXL refinement?

Methodological Answer:

  • Twinning detection : Use the TWIN/BASF command in SHELXL to refine twin laws and identify overlapping lattices .
  • Disorder modeling : Split atomic positions (PART instructions) and apply restraints to ADP ratios for disordered moieties .
  • Validation metrics : Check R₁/wR₂ convergence (<5% difference) and Fo/Fc maps for residual density .

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